molecular formula C13H12O3S B14617048 [(Benzenesulfonyl)methoxy]benzene CAS No. 59431-13-9

[(Benzenesulfonyl)methoxy]benzene

Cat. No.: B14617048
CAS No.: 59431-13-9
M. Wt: 248.30 g/mol
InChI Key: HZRYPYDFMJEARF-UHFFFAOYSA-N
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Description

[(Benzenesulfonyl)methoxy]benzene is a diaryl sulfone derivative characterized by a methoxy group (-OCH₃) attached to one benzene ring and a benzenesulfonyl group (-SO₂-C₆H₅) connected via a methylene bridge. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, creating unique electronic and steric properties.

Properties

CAS No.

59431-13-9

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

benzenesulfonylmethoxybenzene

InChI

InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

HZRYPYDFMJEARF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Phosphorus Pentachloride Method

      Procedure: A mixture of phosphorus pentachloride and sodium benzenesulfonate is heated in an oil bath at 170–180°C for fifteen hours. The mixture is then cooled, and water with cracked ice is added.

  • Phosphorus Oxychloride Method

      Procedure: Similar to the phosphorus pentachloride method, but using phosphorus oxychloride instead.

  • Chlorosulfonic Acid Method

      Procedure: Chlorosulfonic acid is slowly added to benzene with continuous stirring, keeping the temperature between 20° and 25°C.

Mechanism of Action

[(Benzenesulfonyl)methoxy]benzene exerts its effects through electrophilic aromatic substitution and nucleophilic substitution reactions. The methoxy group activates the benzene ring towards electrophilic attack, while the sulfonyl chloride group is susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison:

4-Nitrobenzenesulfonyl derivatives (e.g., compound 8 in )

Chloro-/hydroxy-substituted benzenesulfonyl analogs (e.g., compounds 10, 11 in )

Non-sulfonyl methoxybenzene derivatives (e.g., benzyl benzoate, )

Receptor-targeting benzenesulfonyl ligands (e.g., MS-245, )

Electronic Effects and Reactivity

The methoxy group is electron-donating via resonance, while the sulfonyl group is strongly electron-withdrawing. This duality creates a "push-pull" electronic environment, influencing reactivity and intermolecular interactions:

Compound Substituent(s) Electronic Effect Key Reactivity Traits Reference
[(Benzenesulfonyl)methoxy]benzene -OCH₃, -SO₂-C₆H₅ Mixed (donor + acceptor) Enhanced polarity; potential for H-bonding Inferred
4-Nitrobenzenesulfonyl derivatives -NO₂, -SO₂-C₆H₅ Strongly electron-withdrawing Reduced nucleophilicity; lower biological activity
Chloro-substituted analogs -Cl, -SO₂-C₆H₅ Electron-withdrawing Moderate reactivity; variable bioactivity
Hydroxy-substituted analogs -OH, -SO₂-C₆H₅ Electron-donating (resonance) High H-bonding capacity; improved iron chelation

Key Findings :

  • Electron-donating groups (e.g., -OH, -OCH₃) enhance iron chelation and receptor binding by facilitating H-bonding interactions .
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce activity due to decreased electron density at reactive sites .
A. Iron Chelation Activity

highlights substituent-dependent iron chelation efficacy (measured via IC₅₀ values):

Compound ID Substituent(s) IC₅₀ (μM) Activity Trend Reference
8 -NO₂ 49.41 Low (electron-withdrawing)
10 -Cl 32.99 Moderate
11 -OH 55.68 Moderate (H-bonding)
13 -OH + -CH₃ 30.69 High (synergistic effect)

For [(Benzenesulfonyl)methoxy]benzene, the methoxy group’s electron-donating nature may enhance chelation compared to nitro or chloro analogs, though direct data are unavailable.

B. Receptor Binding (5-HT₆ Serotonin Receptors)

reveals that benzenesulfonyl compounds like MS-245 bind to receptors via sulfonyl oxygen interactions (Thr196, Ser111) and aromatic/hydrophobic pockets. The methoxy group in [(Benzenesulfonyl)methoxy]benzene could further stabilize binding through H-bonding, akin to 5-hydroxy/methoxy groups in serotonin analogs .

Physicochemical Properties

  • Solubility : Sulfonyl groups increase hydrophilicity, while methoxy groups enhance solubility in organic solvents. Comparable compounds like benzyl benzoate () exhibit low water solubility due to ester groups, whereas sulfonyl derivatives may show intermediate polarity.
  • Stability : Sulfonyl groups confer thermal and oxidative stability, making [(Benzenesulfonyl)methoxy]benzene more robust than esters or amines under harsh conditions.

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